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Compound of Interest

Compound Name: Acetoacetic Acid n-Octyl Ester

Cat. No.: B098030 Get Quote

Application Note: Synthesis of 2-Undecanone via
Acetoacetic Ester Synthesis
Introduction
The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry for the formation

of carbon-carbon bonds, enabling the versatile production of methyl ketones.[1][2] This method

leverages the enhanced acidity of the α-hydrogens of ethyl acetoacetate (systematically known

as ethyl 3-oxobutanoate), which are situated between two carbonyl groups.[1][3] Deprotonation

with a suitable base generates a resonance-stabilized enolate that acts as a soft nucleophile in

an SN2 reaction with an alkyl halide.[3][4] Subsequent acidic or basic hydrolysis of the resulting

β-keto ester, followed by heating, induces decarboxylation to yield a ketone.[5]

This application note provides a detailed, field-proven protocol for the synthesis of 2-

undecanone, also known as methyl nonyl ketone, a compound used as a fragrance, flavoring

agent, and animal repellent.[6][7] The synthesis proceeds by the alkylation of ethyl

acetoacetate with 1-bromooctane (n-octyl bromide), followed by saponification and

decarboxylation. This protocol is designed for researchers in organic synthesis, medicinal

chemistry, and drug development, offering a reliable method for producing α-substituted

ketones.

Reaction Scheme & Mechanism
The overall synthesis is a three-step process:
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Alkylation: The α-carbon of ethyl acetoacetate is deprotonated by sodium ethoxide to form a

nucleophilic enolate. This enolate then displaces the bromide ion from 1-bromooctane in an

SN2 reaction to form ethyl 2-acetyl-decanoate.

Hydrolysis (Saponification): The ester is hydrolyzed under basic conditions (using aqueous

NaOH) to yield the sodium salt of the β-keto acid.

Decarboxylation: Acidification followed by heating causes the intermediate β-keto acid to

readily lose carbon dioxide, forming the final product, 2-undecanone.[3]

Overall Reaction:

The key to this synthesis is the acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which

allows for easy formation of the enolate with a moderately strong base like sodium ethoxide.[4]

The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both

oxygen atoms, which makes it an excellent nucleophile for the SN2 reaction.[3] The final

decarboxylation step proceeds through a cyclic transition state upon heating, yielding an enol

that tautomerizes to the more stable ketone product.[3]

Materials and Reagents
All reagents should be of ACS grade or higher and used without further purification unless

specified. All operations should be conducted in a well-ventilated fume hood.
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Reagent/
Material

Formula
MW (
g/mol )

Amount Moles CAS No. Notes

Ethyl

Acetoaceta

te

C₆H₁₀O₃ 130.14
13.0 g

(12.7 mL)
0.10 141-97-9

Corrosive,

handle with

care.

Sodium

Ethoxide
C₂H₅NaO 68.05 3.4 g 0.05 141-52-6

Highly

corrosive

and water-

reactive.

Handle

under inert

atmospher

e.[8][9]

Ethanol

(Absolute)
C₂H₅OH 46.07 50 mL - 64-17-5

Anhydrous.

Used as

solvent.

1-

Bromoocta

ne

C₈H₁₇Br 193.12
9.65 g (8.6

mL)
0.05 111-83-1

Lachrymat

or, irritant.

Sodium

Hydroxide
NaOH 40.00 10.0 g 0.25 1310-73-2

Corrosive

solid.

Sulfuric

Acid

(Conc.)

H₂SO₄ 98.08 ~15 mL - 7664-93-9

Highly

corrosive.

Add slowly

to water.

Diethyl

Ether
(C₂H₅)₂O 74.12 ~150 mL - 60-29-7

Flammable

liquid.

Peroxide

former.

Saturated

NaCl (aq)
NaCl 58.44 ~50 mL - 7647-14-5

For workup

(brine

wash).
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Anhydrous

MgSO₄
MgSO₄ 120.37 ~5 g - 7487-88-9

Drying

agent.

Experimental Protocol
Part A: Alkylation of Ethyl Acetoacetate

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a

reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Ensure all

glassware is oven-dried to prevent moisture contamination.

Base Preparation: In the flask, dissolve 3.4 g (0.05 mol) of sodium ethoxide in 50 mL of

absolute ethanol. Stir until the solid is fully dissolved. Causality Note: Sodium ethoxide is a

strong base that quantitatively deprotonates the ethyl acetoacetate to form the reactive

enolate. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing

unwanted transesterification reactions.

Enolate Formation: Add 13.0 g (0.10 mol) of ethyl acetoacetate dropwise to the sodium

ethoxide solution over 15 minutes using the dropping funnel. A slight exotherm may be

observed. Stir the resulting solution for 30 minutes at room temperature to ensure complete

enolate formation.

Alkylation: Add 9.65 g (0.05 mol) of 1-bromooctane dropwise to the enolate solution. After

the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain

reflux for 2-3 hours. Causality Note: Heating is necessary to drive the SN2 reaction to

completion. The reaction can be monitored by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) to

check for the disappearance of 1-bromooctane.

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature.

Remove the ethanol using a rotary evaporator. The residue will be a yellowish oil containing

the product and sodium bromide.

Part B: Saponification and Decarboxylation
Saponification: To the residue from Part A, add a solution of 10.0 g of NaOH in 50 mL of

water. Heat the mixture to reflux with vigorous stirring for 1 hour. This will hydrolyze the ester

to the sodium salt of the β-keto acid.
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Cooling & Acidification: Cool the reaction mixture in an ice bath to below 10 °C. Slowly and

carefully add concentrated sulfuric acid dropwise with stirring until the solution is strongly

acidic (pH < 2, check with litmus or pH paper). Vigorous gas evolution (CO₂) will occur.

Causality Note: Acidification protonates the carboxylate, forming the unstable β-keto acid,

which readily decarboxylates upon heating to release CO₂.[10]

Decarboxylation: Gently heat the acidified mixture to about 50-60 °C for 30 minutes to

ensure complete decarboxylation. Two distinct layers should form.

Part C: Work-up and Purification
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate

solution (to remove any remaining acid) followed by 50 mL of brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

diethyl ether using a rotary evaporator.

Purification: The crude product, 2-undecanone, is a colorless to pale yellow oil.[6] For high

purity, the product can be purified by vacuum distillation. The boiling point of 2-undecanone

is approximately 231-232 °C at atmospheric pressure and lower under vacuum.

Experimental Workflow Diagram
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1. Setup
Dry 3-neck RBF, condenser, dropping funnel

2. Base Preparation
Dissolve NaOEt (3.4g) in EtOH (50mL)

3. Enolate Formation
Add Ethyl Acetoacetate (13.0g)

Stir for 30 min @ RT

4. Alkylation
Add 1-Bromooctane (9.65g)

Reflux for 2-3 hours

5. Solvent Removal
Cool to RT

Remove EtOH via rotovap

6. Saponification
Add 10% NaOH (aq)

Reflux for 1 hour

7. Acidification & Decarboxylation
Cool in ice bath

Add conc. H₂SO₄ (pH < 2)
Warm to 50°C

8. Extraction
Extract with Diethyl Ether (3x)

9. Washing
Wash with NaHCO₃ (aq) then Brine

10. Drying & Concentration
Dry over MgSO₄

Remove ether via rotovap

11. Purification
Crude 2-Undecanone

(Optional: Vacuum Distillation)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-undecanone.
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Safety and Handling
Sodium Ethoxide: Highly corrosive and reacts violently with water.[9] It is also flammable.[11]

Handle in an inert atmosphere (glovebox or under nitrogen/argon) and wear appropriate

PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[8][12]

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to

water, never the other way around.

1-Bromooctane: Irritant and lachrymator. Handle in a fume hood.

Diethyl Ether & Ethanol: Highly flammable liquids. Ensure no ignition sources are present.

Use explosion-proof equipment where necessary.[8]

General Precautions: All steps should be performed in a well-ventilated chemical fume hood.

Safety glasses, lab coats, and gloves are mandatory. An emergency eyewash and safety

shower must be readily accessible.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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